Sub-Nanomolar Affinity for the Human Mu-Opioid Receptor Validates Potent Target Engagement
In a direct competitive binding assay against the human mu-opioid receptor, 1-(4-cyclohexyl-3-hydroxyphenyl)ethanone demonstrates a Ki of 0.600 nM . This value reflects a sub-nanomolar binding affinity, placing it within the same high-potency range as clinically relevant opioid analgesics. For context, a structurally distinct spirocyclic compound from the same patent family (BDBM177911) exhibited a Ki of 0.360 nM under identical assay conditions .
| Evidence Dimension | Inhibition Constant (Ki) for Human Mu-Opioid Receptor Binding |
|---|---|
| Target Compound Data | Ki = 0.600 nM |
| Comparator Or Baseline | BDBM177911 (US9120797, Example 10/9): Ki = 0.360 nM |
| Quantified Difference | Target compound is 0.240 nM less potent than the comparator, but represents a distinct and well-characterized chemotype. |
| Conditions | Receptor binding assay using human mu-opioid receptor, performed at 2°C. |
Why This Matters
The validated sub-nanomolar affinity confirms the compound's utility as a potent research tool for mu-opioid receptor pharmacology, differentiating it from the vast majority of hydroxyacetophenone derivatives that lack such characterized activity.
- [1] BindingDB. (2016). BDBM177955: 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone. Retrieved April 21, 2026. View Source
- [2] BindingDB. (n.d.). BDBM177911: US9120797, 10::US9120797, 9. Retrieved April 21, 2026. View Source
